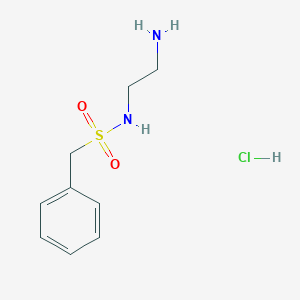![molecular formula C24H29N3O3S B2700490 4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 942034-98-2](/img/structure/B2700490.png)
4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a synthetic organic compound known for its potential applications in various scientific fields. The compound boasts a complex molecular structure, making it an interesting subject of study in both theoretical and practical chemistry. This article aims to delve into its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-((1-Benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide typically involves multi-step organic reactions, starting from readily available precursors. The initial step often involves the formation of the thieno[3,2-d]pyrimidin-2,4-dione scaffold through cyclization reactions. Subsequent steps involve selective functionalization to introduce the benzyl and isopropyl groups under carefully controlled conditions to ensure high yield and purity.
Industrial Production Methods:
Industrial-scale production of this compound requires stringent control of reaction parameters, including temperature, pressure, and solvent systems. Automated synthesis techniques and continuous flow reactors are commonly employed to enhance efficiency and consistency, minimizing the formation of by-products and ensuring scalable production.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes a variety of chemical reactions, including:
Oxidation: Oxidative cleavage can modify the functional groups.
Reduction: Reduction reactions can simplify or alter the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles are used depending on the desired transformation. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent undesired side reactions.
Major Products:
Major products formed from these reactions depend on the specific conditions and reagents used. Common products include functionalized derivatives that can be used as intermediates in further synthesis or studied for their unique properties.
Scientific Research Applications
4-((1-Benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide has found applications in:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, potentially serving as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in material science for its unique chemical properties, possibly in the development of new materials or catalysts.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: Binds to particular proteins or nucleic acids, altering their function.
Pathways Involved: Involves modulation of biochemical pathways, impacting cellular processes or signaling mechanisms.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives
N-isopropylcarboxamide derivatives
Conclusion
4-((1-Benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide presents a fascinating subject for scientific inquiry. Its intricate synthesis, versatile chemical reactions, broad research applications, and specific mechanism of action make it a valuable compound for further study. Through continuous exploration, the full potential of this compound can be realized, contributing to advancements in various scientific fields.
Properties
IUPAC Name |
4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-16(2)25-22(28)19-10-8-18(9-11-19)15-27-23(29)21-20(12-13-31-21)26(24(27)30)14-17-6-4-3-5-7-17/h3-7,12-13,16,18-19H,8-11,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEKZYULYUPIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)
![3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B2700423.png)


![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)

![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
